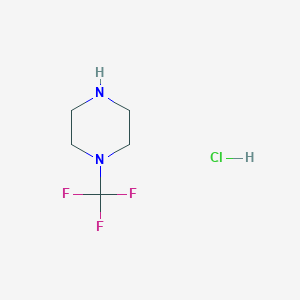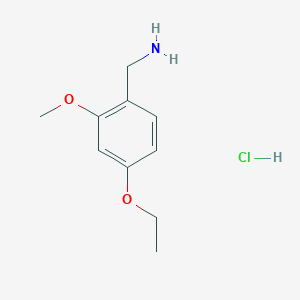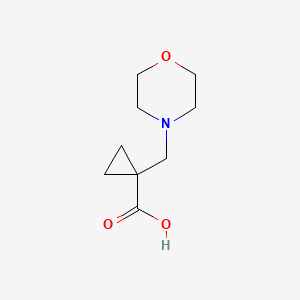
1-(Morpholinomethyl)cyclopropanecarboxylic acid
Übersicht
Beschreibung
1-(Morpholinomethyl)cyclopropanecarboxylic acid is a chemical compound with the CAS Number: 1257236-69-3 . It has a molecular weight of 185.22 and its IUPAC name is 1-(4-morpholinylmethyl)cyclopropanecarboxylic acid . The compound appears as a pale-yellow to yellow-brown sticky oil to semi-solid .
Molecular Structure Analysis
The InChI code for 1-(Morpholinomethyl)cyclopropanecarboxylic acid is 1S/C9H15NO3/c11-8(12)9(1-2-9)7-10-3-5-13-6-4-10/h1-7H2, (H,11,12) . This indicates that the compound has a cyclopropane ring attached to a carboxylic acid group, with a morpholinomethyl group also attached to the cyclopropane ring .Physical And Chemical Properties Analysis
1-(Morpholinomethyl)cyclopropanecarboxylic acid is a pale-yellow to yellow-brown sticky oil to semi-solid . Its molecular weight is 185.22 . Other specific physical and chemical properties such as boiling point, melting point, and solubility are not mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity in Cancer Research
- Compound synthesis involving 1-(morpholinomethyl)cyclopropanecarboxylic acid derivatives demonstrated significant inhibitory activity against various cancer cell lines, highlighting its potential in cancer research (Lu et al., 2021).
Peptide Mimicry and Drug Development
- Cyclopropanes, including those with morpholinomethyl structures, have been utilized as conformationally restricted peptide isosteres. This approach aids in designing novel inhibitors with applications in treating diseases such as hypertension (Martín et al., 1992).
Photochemical Conversion in Drug Discovery
- Photochemical strategies involving morpholine-based cyclopropanes have been employed to produce aminonorbornanes, which exhibit low propensity for oxidative processing. This method enhances the development of drugs with improved metabolic stability (Staveness et al., 2019).
Role in Ethylene Biosynthesis
- 1-(Morpholinomethyl)cyclopropanecarboxylic acid derivatives are of interest in studies of ethylene biosynthesis, a crucial process in plant physiology. Their synthesis and study provide insights into the biochemistry of plant growth and development (Pirrung et al., 1989).
Enzyme Inhibition for Therapeutic Applications
- Cyclopropane derivatives, including those with morpholinomethyl groups, have been investigated for their potential as enzyme inhibitors. This research contributes to the development of novel therapeutic agents for various diseases (Groth et al., 1993).
Synthesis of Bioactive Compounds
- Methods involving morpholinomethyl cyclopropanes have been developed for the synthesis of compounds with significant biological activities, including antitumor and antimicrobial properties (Lu et al., 2020).
Eigenschaften
IUPAC Name |
1-(morpholin-4-ylmethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c11-8(12)9(1-2-9)7-10-3-5-13-6-4-10/h1-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSNCMSRRHZGQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN2CCOCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Morpholinomethyl)cyclopropanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1404060.png)
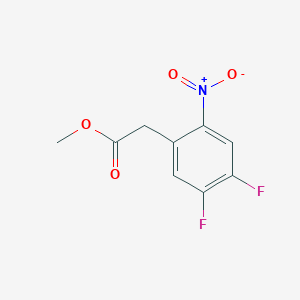
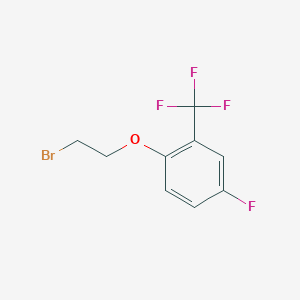
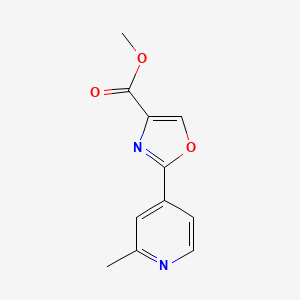
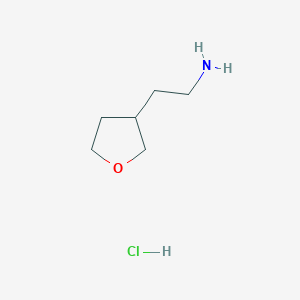
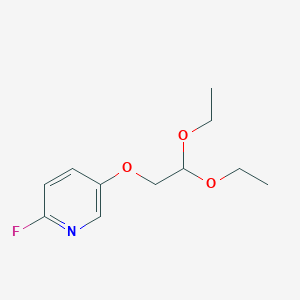
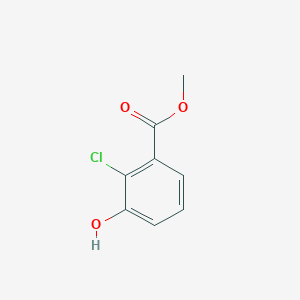
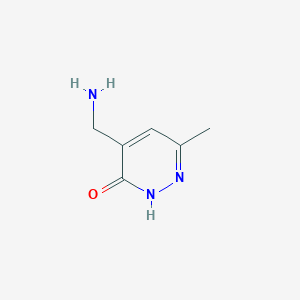
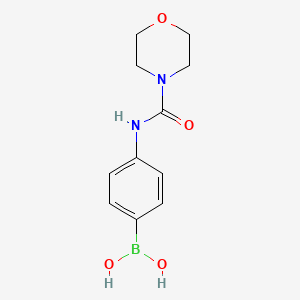
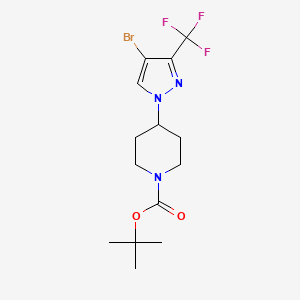
![2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1404077.png)
![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B1404078.png)
